molecular formula C12H14ClNO2 B1623197 1-(4-Chlorophenyl)-2-morpholinoethanone CAS No. 20099-95-0

1-(4-Chlorophenyl)-2-morpholinoethanone

Cat. No. B1623197
CAS RN: 20099-95-0
M. Wt: 239.7 g/mol
InChI Key: DELXGZRNWJYAGQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-morpholinoethanone, commonly known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPE belongs to the class of ketone compounds and is widely used in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of CMPE is not yet fully understood. However, it has been suggested that CMPE exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. CMPE has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. CMPE has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
CMPE has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. CMPE has also been shown to possess anticonvulsant properties by modulating the activity of voltage-gated ion channels in neurons. Additionally, CMPE has been shown to protect against oxidative stress and neuronal damage by enhancing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMPE in lab experiments is its high potency and selectivity. CMPE has been shown to exhibit its pharmacological effects at low concentrations, making it an ideal compound for studying the mechanisms of action of various drugs and receptors. However, one of the limitations of using CMPE is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for the research on CMPE. One of the most promising areas is the investigation of its potential in the treatment of neurodegenerative diseases. CMPE has been shown to possess neuroprotective properties and may have the potential to slow down or even reverse the progression of these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMPE and to develop more potent and selective analogs of the compound.
Conclusion
In conclusion, CMPE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of CMPE can be achieved through several methods, and it has been extensively studied for its pharmacological activities. CMPE has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects and may have the potential to treat neurodegenerative diseases. While there are some limitations to using CMPE in lab experiments, careful dosing and monitoring can ensure its safety. Further studies are needed to fully understand the mechanism of action of CMPE and to develop more potent and selective analogs of the compound.

Scientific Research Applications

CMPE has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. CMPE has also been shown to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-chlorophenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELXGZRNWJYAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388648
Record name 1-(4-chlorophenyl)-2-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-morpholinoethanone

CAS RN

20099-95-0
Record name 1-(4-chlorophenyl)-2-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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